3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide
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Overview
Description
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture . This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a substituted benzene ring.
Preparation Methods
The synthesis of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The bromine atom and other substituents on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 3-bromo-N,N-dimethylbenzenesulfonamide
- 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
- 4-bromo-N,N,3-trimethylbenzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different alkyl groups and the position of the bromine atom can significantly impact the compound’s properties and applications.
Properties
Molecular Formula |
C12H18BrNO2S |
---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)8-14(4)17(15,16)11-6-5-10(3)12(13)7-11/h5-7,9H,8H2,1-4H3 |
InChI Key |
MZVYRTPWNRMEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(C)C)Br |
Origin of Product |
United States |
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